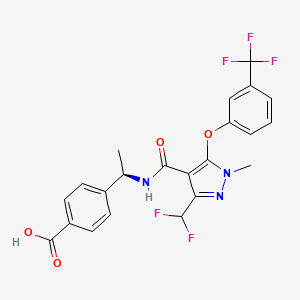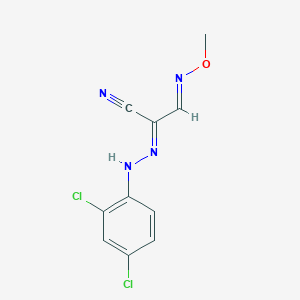![molecular formula C12H14BrIO B13070464 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is a complex organic compound with the molecular formula C12H14BrIO. It is characterized by the presence of both bromine and iodine atoms, which contribute to its unique chemical properties. This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. Industrial production would also involve stringent quality control measures to ensure the compound’s consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-{[(2-iodocyclopentyl)oxy]methyl}benzene: Similar in structure but with the bromine atom in a different position.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a bromine atom and an ether group but lacks the iodocyclopentyl moiety.
Uniqueness
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the combination of bromine and iodine atoms within its structure, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable for specific research applications where such properties are required.
Eigenschaften
Molekularformel |
C12H14BrIO |
|---|---|
Molekulargewicht |
381.05 g/mol |
IUPAC-Name |
1-bromo-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14BrIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
InChI-Schlüssel |
LPLVAGPOHKPGRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)I)OCC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


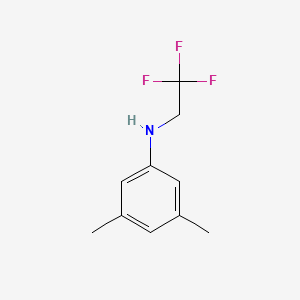
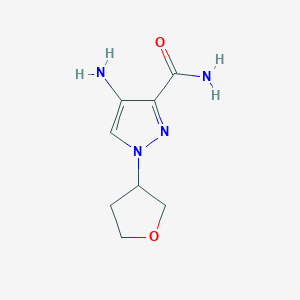

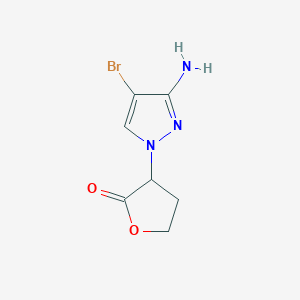
![2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B13070409.png)
![Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid](/img/structure/B13070411.png)
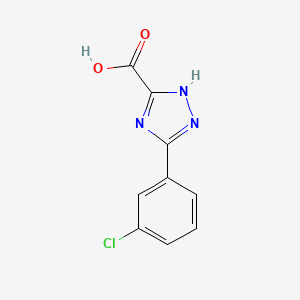
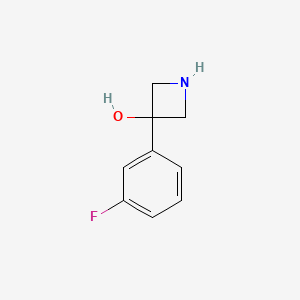
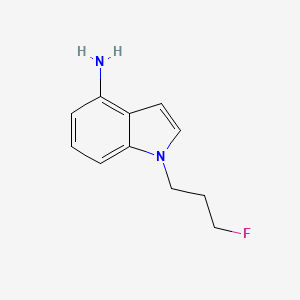
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
